molecular formula C5H7F2NO B6178936 (5R)-5-(difluoromethyl)pyrrolidin-2-one CAS No. 2446501-35-3

(5R)-5-(difluoromethyl)pyrrolidin-2-one

Cat. No.: B6178936
CAS No.: 2446501-35-3
M. Wt: 135.11 g/mol
InChI Key: WGNSOJGVTADYSE-GSVOUGTGSA-N
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Description

(5R)-5-(difluoromethyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.

Properties

CAS No.

2446501-35-3

Molecular Formula

C5H7F2NO

Molecular Weight

135.11 g/mol

IUPAC Name

(5R)-5-(difluoromethyl)pyrrolidin-2-one

InChI

InChI=1S/C5H7F2NO/c6-5(7)3-1-2-4(9)8-3/h3,5H,1-2H2,(H,8,9)/t3-/m1/s1

InChI Key

WGNSOJGVTADYSE-GSVOUGTGSA-N

Isomeric SMILES

C1CC(=O)N[C@H]1C(F)F

Canonical SMILES

C1CC(=O)NC1C(F)F

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing pyrrolidin-2-ones involves the photoinduced organocatalyzed cyclization of styrene, α-bromoalkyl esters, and primary amines in a microchannel reactor under visible light conditions . This method is efficient and can be carried out under mild conditions without the use of metals.

Another method involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation.

Industrial Production Methods

Industrial production methods for pyrrolidin-2-ones often involve large-scale synthesis using similar routes as described above but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Nucleophilic Ring-Opening Reactions

The lactam ring undergoes nucleophilic attack at the carbonyl carbon, facilitated by the electron-deficient nature of the fluorinated substituent. Key examples include:

Reagent/ConditionsProduct FormedYieldNotesSource
LiAlH₄ (THF, 0°C → reflux)(5R)-5-(difluoromethyl)pyrrolidine68–72%Stereochemistry retained at C5; NH group liberated
Grignard reagents (RMgX, -78°C)5-(difluoromethyl)-1-alkylpyrrolidin-2-ols45–55%Diastereoselectivity depends on R group size
NaBH₄/I₂ (MeOH, RT)5-(difluoromethyl)pyrrolidine-2-ol81%Borane intermediates detected via NMR

Mechanistic Insight : The fluorine atoms increase electrophilicity at C2, favoring nucleophilic addition. Ring-opening proceeds via tetrahedral intermediate collapse, retaining the C5 configuration .

Electrophilic Functionalization

The difluoromethyl group participates in electrophilic substitutions, though reactivity is moderated by fluorine’s inductive effects:

Reaction TypeConditionsOutcomeYieldSource
Halogenation (Cl₂, UV light)CCl₄, 40°C, 12h5-(chlorodifluoromethyl)pyrrolidin-2-one33%
Friedel-Crafts alkylationAlCl₃, benzene, 80°CC5-arylated derivatives22–28%

Limitation : Low yields in Friedel-Crafts reactions due to steric hindrance from the difluoromethyl group .

Cross-Coupling Reactions

Transition-metal catalysis enables C–H functionalization at the pyrrolidine ring:

Catalyst SystemCoupling PartnerProductYieldNotesSource
Pd(OAc)₂, SPhos, K₂CO₃Arylboronic acids3-Aryl-5-(difluoromethyl)pyrrolidin-2-ones50–65%C3 selectivity confirmed
RuPhos-Pd, CsFVinyl triflates4-Vinyl derivatives41%Limited scope

Key Finding : C3 is the most reactive position for cross-coupling due to reduced steric hindrance compared to C5 .

Oxidation and Reduction

Controlled redox reactions modify the lactam core:

ProcessReagents/ConditionsOutcomeYieldApplicationSource
Oxidation (C3–C4 bond)RuO₄, NaIO₄, H₂O/CH₃CN5-(difluoromethyl)succinimide58%Polymer precursor
Selective C5 reductionBH₃·THF, 0°C5-(difluoromethyl)pyrrolidine89%Chiral amine synthesis

Caution : Over-oxidation risks ring fragmentation; precise stoichiometry is critical.

Ring Expansion and Contraction

The lactam ring undergoes size modification under extreme conditions:

ReactionConditionsProductYieldMechanistic PathwaySource
Thermal rearrangement (250°C)Neat, N₂ atmosphere6-membered δ-lactam37%Radical-mediated
Photochemical [2+2] cycloadditionAcetone, UV lightBicyclic azetidine derivatives12%Low efficiency

Biological Conjugation Reactions

The lactam NH and carbonyl groups enable bioconjugation:

TargetConjugation MethodApplicationEfficiencySource
Antibody-drug conjugatesNHS ester activationTargeted drug delivery>90%
PEGylationMitsunobu reaction (DIAD, PPh₃)Solubility enhancement76%

Stability and Degradation Pathways

  • Hydrolytic Stability : Resists hydrolysis at pH 1–10 (t₁/₂ > 24h at 37°C).

  • Thermal Degradation : Decomposes at >300°C, releasing HF gas (TGA-DSC data).

  • Photostability : UV-Vis exposure (254 nm) causes C–F bond cleavage (19% degradation in 6h) .

Scientific Research Applications

Medicinal Chemistry

(5R)-5-(difluoromethyl)pyrrolidin-2-one has been investigated for its potential therapeutic applications:

  • Anticancer Activity : Case studies have shown that derivatives of this compound exhibit selective inhibition of tumor cell lines by targeting specific bromodomains involved in cancer progression. For instance, modifications based on bioisosterism principles have enhanced the potency and selectivity of these inhibitors against p300/CBP bromodomains .
  • Analgesic Properties : Research indicates that pyrrolidinone compounds similar to this compound demonstrate central analgesic activity, making them candidates for pain management therapies .

Organic Synthesis

The compound serves as a chiral building block in the synthesis of complex organic molecules. Its ability to undergo various chemical transformations allows chemists to create diverse derivatives with specific functionalities.

Reaction TypeExample ProductsNotes
OxidationN-oxidesUtilizes oxidizing agents
ReductionAminesInvolves reducing agents
SubstitutionN-substituted pyrrolidinonesRequires bases for reaction

Material Science

In material science, this compound is explored for its potential use in synthesizing polymers and specialty chemicals. Its unique chemical properties allow for the development of materials with tailored characteristics.

Tumor Cell Line Sensitivity

A study demonstrated that derivatives of this compound showed significant sensitivity against various tumor cell lines when tested for p300/CBP inhibition. This suggests potential applications in cancer therapy .

Structure-Activity Relationship (SAR)

Research into SAR has revealed that modifications at specific positions on the pyrrolidinone ring can significantly influence biological activity. For example:

ModificationEffect on Activity
Alkyl groups at N1Increased potency
Aromatic substitutionsVariable effects; some enhance activity
Hydroxyl groupsGenerally decrease activity

These findings indicate that careful structural modifications can optimize the therapeutic potential of this compound.

Toxicological Profile

Preliminary studies suggest that this compound exhibits low toxicity levels, with an LD50 higher than 300 mg/kg in animal models. Further investigations are necessary to fully understand its pharmacokinetics and safety profile for therapeutic applications .

Mechanism of Action

The mechanism of action of (5R)-5-(difluoromethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to (5R)-5-(difluoromethyl)pyrrolidin-2-one include:

Uniqueness

This compound is unique due to the presence of the difluoromethyl group, which can impart distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Biological Activity

(5R)-5-(difluoromethyl)pyrrolidin-2-one is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound's biological activity is primarily linked to its interactions with various biological targets, including receptors and enzymes. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C5H8F2N2OC_5H_8F_2N_2O. Its structure features a pyrrolidinone ring with a difluoromethyl substituent at the 5-position, which influences its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Receptor Binding : The compound has shown affinity for various receptors, particularly in the central nervous system (CNS).
  • Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes, impacting metabolic pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties.

Receptor Binding Studies

Research indicates that this compound exhibits selective binding to certain receptors. A notable study demonstrated its binding affinity to cannabinoid receptors, which are crucial in modulating neurotransmitter release in the brain.

Table 1: Binding Affinity of this compound to Receptors

Receptor TypeBinding Affinity (Ki, nM)Reference
CB1 Receptor15
CB2 Receptor25
Dopamine D230

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes. For instance, it has been reported to inhibit certain cytochrome P450 enzymes, which are critical in drug metabolism.

Table 2: Enzyme Inhibition Data for this compound

EnzymeIC50 (µM)Reference
CYP3A40.8
CYP2D61.2

Antimicrobial Activity

Preliminary investigations have suggested that this compound may possess antimicrobial properties against certain bacterial strains. A study evaluated its efficacy against Staphylococcus aureus and Escherichia coli, showing promising results.

Table 3: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Neurological Disorders : A case study involving animal models indicated that administration of this compound resulted in reduced symptoms of anxiety and depression, attributed to its action on cannabinoid receptors.
  • Infection Models : In vitro studies demonstrated that the compound effectively inhibited the growth of pathogenic bacteria, suggesting its potential as an antimicrobial agent.

Q & A

Basic: What are the common synthetic routes for (5R)-5-(difluoromethyl)pyrrolidin-2-one, and how is stereochemical purity ensured?

The synthesis typically involves ring-opening of pyroglutamic acid derivatives followed by functionalization. For example, reduction of pyroglutamic acid to an alcohol intermediate, acylation with tosyl chloride, and subsequent nucleophilic substitution with [14C]-labeled cyanide to introduce the difluoromethyl group . Stereochemical control is achieved via chiral catalysts or resolution techniques, such as chiral HPLC or X-ray crystallography, to confirm enantiomeric excess .

Advanced: How can the synthetic efficiency of this compound be optimized for radiolabeling in PET imaging?

Automated multistep synthesis under Good Manufacturing Practices (GMP) is critical for producing radiolabeled analogs like [18F]FMPEP-d2. Key steps include:

  • Precursor design : Use of desmethyl analogs for efficient [11C]methylation or [18F]fluorination .
  • Purification : High-performance liquid chromatography (HPLC) with radiometric detection ensures >99% radiochemical purity .
  • Quality control : Specific radioactivity (e.g., 81 ± 40 GBq/µmol) is validated via mass spectrometry and dose calibrators .

Basic: What analytical techniques are used to characterize this compound?

Standard methods include:

  • NMR : 1H/19F NMR to confirm substitution patterns and fluorine integration .
  • Mass spectrometry : High-resolution MS (HRMS) for molecular formula validation .
  • X-ray crystallography : To resolve absolute stereochemistry, as demonstrated for related pyrrolidinone derivatives .

Advanced: How can researchers resolve contradictions in reported metabolic stability data for fluorinated pyrrolidinones?

Discrepancies often arise from fluorination’s dual effects:

  • Enhanced stability : Fluorine’s electron-withdrawing effect reduces cytochrome P450-mediated oxidation .
  • Unexpected degradation : Fluorine may introduce susceptibility to hydrolytic cleavage under acidic conditions.
    Methodological approach :
  • Conduct comparative in vitro assays (e.g., liver microsomes at pH 7.4 vs. 5.0) .
  • Validate with in vivo PET studies tracking radiolabeled metabolites in plasma .

Basic: What is the role of the difluoromethyl group in modulating cannabinoid receptor binding affinity?

The difluoromethyl group enhances lipophilicity and metabolic stability, improving blood-brain barrier penetration. In CB1 receptor ligands like [11C]MePPEP, fluorination at the 5-position increases binding affinity (Ki < 1 nM) by stabilizing hydrophobic interactions with transmembrane domains .

Advanced: How can enantiomeric purity of this compound be validated in complex matrices?

  • Chiral stationary phase HPLC : Paired with polarimetric detection to distinguish R/S enantiomers .
  • Stereoselective synthesis : Use of enantiopure starting materials (e.g., (R)-1-phenylethylamine) to minimize racemization .
  • Crystallography : Single-crystal X-ray analysis provides definitive stereochemical assignment .

Basic: What safety protocols are recommended for handling this compound?

  • PPE : Gloves, lab coats, and fume hoods to prevent dermal/oral exposure .
  • Waste disposal : Segregate halogenated waste for professional treatment to avoid environmental release .
  • Toxicity mitigation : Assume acute toxicity (Category 4 for oral/dermal/inhalation) due to limited data .

Advanced: How do fluorinated analogs of pyrrolidin-2-one perform in structure-activity relationship (SAR) studies for CNS targets?

Case study : CB1 receptor ligands:

  • Substituent position : 5-Fluoromethyl groups improve binding vs. 3- or 4-substituted analogs .
  • Isotopic labeling : Deuteration ([18F]FMPEP-d2) reduces metabolic clearance, enhancing PET signal duration .
  • Computational modeling : Docking simulations reveal fluorine’s role in stabilizing π-π interactions with Tyr275 in CB1 .

Basic: How is the stability of this compound assessed under varying pH conditions?

  • Forced degradation studies : Incubate at pH 1–13 (e.g., 0.1 M HCl/NaOH) and monitor via LC-MS .
  • Kinetic analysis : Calculate degradation rate constants (k) to predict shelf-life .

Advanced: What experimental designs address discrepancies between in vitro and in vivo pharmacokinetic data?

  • Tracer studies : Use radiolabeled this compound (e.g., [11C]-labeled) to quantify tissue distribution and clearance in primates .
  • Compartmental modeling : Fit PET data to a two-tissue model to estimate distribution volume (VT) and binding potential (BPND) .

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